C.I. Pigment red 14

Description

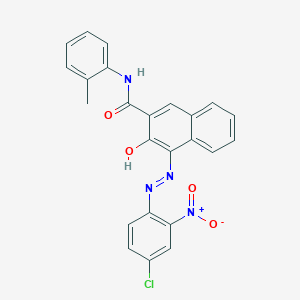

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O4/c1-14-6-2-5-9-19(14)26-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)28-27-20-11-10-16(25)13-21(20)29(32)33/h2-13,30H,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYPQWKGYEJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064381 | |

| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6471-50-7 | |

| Record name | Pigment Red 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 4-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Engineering for C.i. Pigment Red 14

Advanced Diazotization and Coupling Reaction Mechanisms for C.I. Pigment Red 14

The synthesis of this compound, like other azo pigments, relies on the fundamental principles of diazotization and azo coupling reactions. dyestuffintermediates.commdpi.com

Influence of pH and Temperature on Reaction Kinetics and Yield

The control of pH and temperature is paramount in the synthesis of azo pigments, significantly influencing reaction kinetics, yield, and the final properties of the pigment. kci.go.kr

Diazotization: This step typically requires low temperatures, often between 0°C and 5°C, and acidic conditions to ensure the stability of the diazonium salt and to prevent side reactions such as decomposition or coupling with unreacted amine. rsc.orggoogle.com Maintaining a temperature below 20°C is generally crucial for efficient diazotization. google.com

Coupling Reaction: The pH of the coupling reaction is critical for the formation of the desired pigment. For naphthol derivatives used in this compound synthesis, the coupling reaction generally proceeds under slightly acidic to neutral or mildly alkaline conditions. For instance, in the synthesis of C.I. Pigment Red 146 (a related azo pigment), the coupling reaction has been maintained at a pH between 5.0 and 5.2 and a temperature between 38°C and 40°C. rsc.org For other azo pigments like C.I. Pigment Red 57:1, a pH of 8.5 during the coupling reaction has been reported as a standard condition. kci.go.kr Deviations from optimal pH and temperature can lead to reduced yields, altered particle morphology, and undesirable byproducts. kci.go.krrhhz.net

The table below summarizes the typical influence of pH and temperature on key stages of azo pigment synthesis:

| Reaction Stage | Parameter | Typical Range/Condition | Effect on Reaction/Product | Source |

| Diazotization | Temperature | 0-5°C (below 20°C) | Ensures diazonium salt stability, prevents decomposition | rsc.orggoogle.com |

| Coupling | pH | 5.0-5.2 (for PR 146); 8.5 (for PR 57:1) | Influences reaction rate, yield, and pigment properties | rsc.orgkci.go.kr |

| Coupling | Temperature | 38-40°C (for PR 146) | Affects crystal growth and prevents side reactions | rsc.org |

Role of Co-stabilizers and Emulsifiers in Confined Crystallization Synthesis

Confined crystallization, particularly within emulsion droplets, has emerged as a significant strategy for controlling the particle size and morphology of pigments like this compound. mdpi.comnih.govresearchgate.net In these systems, emulsion droplets act as nanoreactors, providing a confined space for the crystallization process. mdpi.comnih.gov

Emulsifiers , such as Span 80, Igepon T, or Peregal O-25, are crucial for forming stable emulsion systems (e.g., water-in-oil emulsions) that encapsulate the reactants. rsc.orgmdpi.com These emulsifiers help to create a controlled environment for nucleation and crystal growth, leading to pigments with narrower particle size distributions and smaller average particle sizes compared to conventional bulk synthesis methods. mdpi.comnih.gov For instance, C.I. Pigment Red 146 crystallized in a miniemulsion system exhibited an average particle size as small as 172.5 nm, which is an order of magnitude smaller than that obtained from bulk solution. mdpi.comnih.gov

Co-stabilizers play a vital role in enhancing the stability of the emulsion and influencing the crystallization process. Sodium chloride, for example, has been utilized as a co-stabilizer in miniemulsion synthesis. Its function is to counteract pressure differences, acting as an osmotic pressure agent, and to prevent the migration of water from smaller droplets to larger ones, thereby resisting Ostwald ripening and maintaining the uniformity of the confined reaction environment. mdpi.comnih.gov The optimal dosages of emulsifiers and co-stabilizers are determined through experimentation, as they directly influence droplet size and the resultant pigment particle size. mdpi.comnih.govresearchgate.net The use of these additives and techniques can significantly improve pigment properties such as color strength, dispersibility, and flowability. rsc.orgresearchgate.net

Mechanistic Studies of Azo Dye Formation in the Context of Pigment Synthesis

Mechanistic studies of azo dye formation focus on understanding the detailed steps involved in the creation of the azo linkage (-N=N-). The classical method, as applied to pigment synthesis, involves the electrophilic attack of a diazonium ion on an activated aromatic compound. mdpi.com This process typically proceeds via an electrophilic substitution mechanism. mdpi.com

In the context of pigment synthesis, the goal is to produce an insoluble product with specific crystal morphology and particle size, which distinguishes it from soluble dye synthesis. The insolubility of the pigment is a key characteristic, and the choice of diazo and coupling components, along with precise control over reaction conditions, is tailored to achieve this. medchemexpress.com Research into azo compound formation also explores alternative synthetic methods, including oxidative homo-coupling or cross-coupling of aniline (B41778) derivatives, and the Mills reaction, which can provide insights into the broader mechanistic landscape of azo chemistry. mdpi.comrsc.org Understanding these mechanisms allows for the fine-tuning of synthesis parameters to optimize pigment properties such as color strength, solvent resistance, and dispersibility. rsc.orgresearchgate.net

Microreactor Technology and Continuous-Flow Synthesis of this compound

Microreactor technology represents a significant advancement in the synthesis of organic pigments, offering a continuous-flow approach that overcomes many limitations of traditional batch processes. acs.orgelveflow.com

Advantages of Microfluidic Systems for Controlled Synthesis

Microfluidic systems, characterized by their small length scales (typically 1 to 1000 μm), provide a unique platform for chemical synthesis due to the distinct behavior of fluids at this scale. dolomite-microfluidics.com These systems offer numerous advantages for the controlled synthesis of pigments like this compound:

Improved Heat and Mass Transfer: The high surface-to-volume ratio in microchannels leads to significantly enhanced heat and mass transfer rates, allowing for rapid and precise temperature control and efficient mixing of reagents. elveflow.comdolomite-microfluidics.commdpi.comnih.gov

Precise Control over Reaction Conditions: Microfluidic devices enable accurate regulation of parameters such as temperature, concentration, and flow rates, leading to better control over reaction kinetics and pathways. dolomite-microfluidics.commdpi.com

Reduced Reaction Times: Enhanced mixing and heat transfer contribute to faster reaction times compared to conventional batch processes. elveflow.commdpi.comnih.gov

Narrower Particle Size Distribution and Uniform Morphology: For pigment synthesis, this is a critical advantage. Microreactors facilitate controlled nucleation and growth, resulting in pigments with a more uniform particle size and shape, which directly impacts their optical and physical properties. acs.orgelveflow.comdolomite-microfluidics.comresearchgate.net For instance, continuous-flow synthesis of C.I. Pigment Red 146 in a microreactor system achieved a smaller particle size and narrower particle-size distribution than conventional batch reactors, with conversion rates exceeding 99%. acs.orgresearchgate.netdp.tech

Higher Purity and Yield: The precise control and efficient mixing in microreactors can lead to minimized byproduct formation, resulting in higher purity and increased yields of the desired pigment. elveflow.comdolomite-microfluidics.comresearchgate.net For Pigment Yellow 14, a related azo pigment, a three-stream micromixing process increased purity by 9.41% and transparency numbers by 93-99% compared to conventional methods. researchgate.netdp.tech

Increased Safety: Small reaction volumes and continuous flow reduce the risks associated with handling hazardous reagents and exothermic reactions. elveflow.comdolomite-microfluidics.commdpi.com

Reduced Reagent Consumption: Microfluidic devices require significantly smaller volumes of reagents, leading to cost-effectiveness and reduced waste. elveflow.comdolomite-microfluidics.commdpi.com

Facilitated Scale-up: The "numbering-up" approach in microfluidics allows for easier and more predictable scaling of production compared to traditional batch scale-up. elveflow.com

The application of microreactor technology has been successfully explored for the continuous-flow synthesis of various azo pigments, including C.I. Pigment Red 146, demonstrating its industrial value and potential for improving pigment product quality. acs.orgresearchgate.netdp.techacs.orgresearchgate.net

The table below summarizes the key advantages of microfluidic systems in pigment synthesis:

| Advantage | Description | Quantitative/Qualitative Benefit | Source |

| Heat & Mass Transfer | Enhanced rates due to high surface-to-volume ratio | Rapid and precise temperature control, efficient mixing | elveflow.comdolomite-microfluidics.commdpi.comnih.gov |

| Reaction Control | Precise regulation of temperature, concentration, flow rates | Improved selectivity, reduced byproducts | dolomite-microfluidics.commdpi.com |

| Reaction Time | Reduced due to efficient transfer and mixing | Faster synthesis, increased throughput | elveflow.commdpi.comnih.gov |

| Particle Properties | Narrower size distribution, uniform morphology | Smaller average particle size (e.g., 172.5 nm for PR 146 in miniemulsion), enhanced color properties | acs.orgmdpi.comnih.govelveflow.comdolomite-microfluidics.comresearchgate.net |

| Purity & Yield | Minimized byproduct formation, efficient conversion | Conversion > 99% (for PR 146), 9.41% purity increase (for Pigment Yellow 14) | acs.orgdolomite-microfluidics.comresearchgate.netdp.tech |

| Safety | Small reaction volumes, continuous flow | Reduced risks with hazardous materials | elveflow.comdolomite-microfluidics.commdpi.com |

| Reagent Consumption | Significantly lower volumes required | Cost-effective, reduced waste | elveflow.comdolomite-microfluidics.commdpi.com |

| Scale-up | Easier and more predictable "numbering-up" | Facilitated industrial production | elveflow.com |

Optimization of Micromixer Structures and Flow Parameters

Micromixers have emerged as a promising technology in the continuous-flow synthesis of azo pigments, offering significant advantages over traditional batch processes. These devices facilitate rapid and efficient mixing of reactants, which is crucial for controlling the nucleation and growth of pigment particles. nih.gov

Optimization efforts in micromixer technology focus on tailoring the internal structures and flow dynamics to achieve superior pigment characteristics. Computational Fluid Dynamics (CFD) simulations are frequently employed to model and evaluate the impact of various micromixer geometries and flow parameters on the mixing process. nih.gov Studies on similar azo pigments, such as Pigment Red 146, have demonstrated that optimizing microreactor structures, like using a microsieve pore dispersion reactor, can lead to over 99% conversion and result in smaller, more uniformly distributed pigment particles compared to conventional batch reactors. nih.gov Similarly, for Pigment Yellow 14, a three-stream micromixing process significantly improved pigment purity by 9.41% and reduced color differences, indicating enhanced control over the reaction environment. nih.govcenmed.com The rapid mixing achieved by micromixers through multilamination of thin lamellae contributes to a narrower pigment size distribution, which in turn improves pigment properties such as glossiness and transparency. nih.gov

Scalability Considerations for Industrial Applications

Scaling up the synthesis of this compound from laboratory to industrial production involves addressing several engineering challenges. Key factors that influence the success of scale-up include maintaining consistent heat and mass transfer, ensuring mixing homogeneity, and precisely controlling critical process parameters such as pH, dissolved oxygen, and agitation speed. chem960.comfishersci.ca

Continuous-flow processes, particularly those utilizing microreactor systems, offer considerable potential for industrial scalability in pigment synthesis. These systems allow for better control over reaction conditions, which can lead to more consistent product quality and higher yields at larger scales. nih.gov Initial studies exploring the scaling-up of pigment synthesis processes in microreactor systems have shown promising results, highlighting their industrial value. nih.gov While challenges remain in translating laboratory-scale successes to full industrial production, the inherent advantages of continuous flow, such as improved process control and reduced footprint, make it a focal point for future development in pigment manufacturing.

Novel Synthetic Routes and Green Chemistry Approaches for this compound

The pigment industry is increasingly adopting green chemistry principles to mitigate environmental impact, driven by stricter regulations and growing consumer demand for sustainable products. This shift involves exploring novel synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Exploration of Environmentally Benign Solvents and Reagents

Traditional methods for synthesizing azo dyes often rely on stoichiometric reagents and can involve the use of environmentally unfriendly acids, alkalis, and toxic organic solvents. To address these concerns, research is focused on developing greener alternatives.

Environmentally benign approaches include the implementation of solvent-free reaction conditions, often achieved through grinding methods. These mechanochemical syntheses can be performed at room temperature, overcoming limitations associated with low temperatures, the use of toxic solvents, and the instability of diazonium salts. Microwave-assisted synthesis represents another green pathway, enabling rapid, catalyst-free, and single-step production of unsymmetrical azo dyes with high yields. Furthermore, deep eutectic solvents (DES) are being explored as sustainable alternatives to conventional organic solvents. These solvents offer advantages such as negligible vapor pressure, excellent chemical and thermal stability, ease of product separation, and biodegradability. Their use as both reaction media and, in some cases, a source of reagents, contributes to milder reaction conditions and high yields, as demonstrated in the synthesis of other commercially important pigments.

Development of Catalyst Systems for Enhanced Efficiency and Selectivity

Various catalytic systems are being investigated for azo dye synthesis. Sulfonic acid functionalized magnetic FeO nanoparticles (FeO@SiO-SOH) have been successfully employed in solvent-free grinding methods, offering an environmentally friendly and efficient approach. Another effective catalyst is BF.SiO, a heterogeneous and reusable acidic catalyst that facilitates one-pot azo dye synthesis at room temperature. Beyond synthesis, catalysts are also crucial in the degradation and remediation of azo dyes. For instance, gold nanoparticles (GNPs) have been studied for their catalytic activity in the degradation of azo dyes. Similarly, bismuth nanocatalysts (Bi/TANPs) have demonstrated high efficiency in the reduction of azo dye contaminants in water, showcasing their potential in waste treatment strategies. Research also explores metal-organic framework-based nanocatalysts and specific metal-based catalysts like SmI and cobalt/nitrogen-doped carbon (IPA) for selective reduction and cross-coupling reactions in azo compound synthesis.

Sustainable Manufacturing Processes and Waste Minimization Strategies

The pigment manufacturing industry is actively pursuing sustainable practices to reduce its environmental footprint, focusing on waste minimization and resource conservation.

Key strategies include optimizing manufacturing processes to reduce energy and water consumption. Implementing one-pot synthesis methods, where multiple reaction steps are combined, can significantly reduce the generation of wastewater and simplify purification procedures. The recycling of wastewater and excess reagents within the production cycle is also a critical waste minimization strategy. Furthermore, companies are exploring the utilization of industrial waste materials as precursors for pigment production, transforming waste into valuable products. The adoption of closed-loop systems for water conservation is gaining traction, leading to minimal water wastage. Efforts are also directed towards reducing the dependence on fossil fuels and plastics, and minimizing volatile organic compound (VOC) emissions, aligning with broader environmental goals. These comprehensive approaches contribute to a more sustainable and environmentally responsible pigment industry.

Compound Names and PubChem CIDs

Advanced Material Characterization and Spectroscopic Analysis of C.i. Pigment Red 14

X-ray Diffraction (XRD) and Crystal Structure Analysis of C.I. Pigment Red 14 Polymorphs

Impact of Crystal Structure on Pigment Properties and Performance

The crystal structure of organic pigments significantly influences their optical and physical properties, including color tone, glossiness, tinting strength, lightfastness, and solvent resistance. rsc.orgscispace.comsdc.org.uk For instance, X-ray diffraction (XRD) analysis is a common technique used to determine the crystalline phases of pigments, and enhanced crystallinity, often achieved through processes like aqueous heat treatment, can lead to improved coloristic and technical performance. rsc.orgscispace.comsdc.org.uk

In Situ Studies of Phase Transitions and Thermal Stability

Thermal stability is a critical property for pigments, especially in applications requiring high processing temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely employed to study the thermal behavior of pigments, including decomposition temperatures and phase transitions. nih.govaidic.itdtic.mil

For this compound, general information indicates that it is "stable" with good heat resistance. dyestuffintermediates.com However, detailed in situ studies of phase transitions or specific thermal stability data, such as TGA or DSC curves, onset decomposition temperatures, or enthalpy changes, for this compound were not found in the current literature. Research on thermal stability using these techniques is documented for other pigment reds, demonstrating their utility in understanding pigment degradation and performance. nih.govaidic.itresearchgate.net

Microscopic and Morphological Characterization of this compound Particles

The microscopic and morphological characteristics of pigment particles, including their size, shape, and surface features, are crucial determinants of a pigment's quality and application performance, affecting properties like color strength, brightness, and dispersibility. rsc.orgscispace.comkci.go.kr

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Despite the general utility of SEM in pigment characterization, specific SEM images or detailed descriptions of the surface morphology and particle size distribution for this compound were not found in the available search results. Studies employing SEM to characterize particle morphology and size distribution are common for other pigments, showing diverse shapes such as flaky, rod-like, or spherical particles, and particle sizes ranging from nanometer to micrometer scales, often influenced by synthesis and post-treatment conditions. rsc.orgscispace.comkci.go.krkoreascience.kr

Transmission Electron Microscopy (TEM) for Nanoscale Particle Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the analysis of pigment particles at the nanoscale, including their internal structure, crystallinity, and finer morphological details. TEM can provide insights into the primary particle size and the degree of crystallinity within individual particles.

However, specific research findings or images from Transmission Electron Microscopy (TEM) studies focusing on this compound for nanoscale particle analysis were not identified in the provided information.

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface roughness and topography of materials at the nanoscale, providing three-dimensional topographic images with high resolution. AFM can reveal subtle variations in surface texture, which can impact properties such as dispersibility, gloss, and interaction with binders. nist.govresearchgate.netmdpi.com

No specific data or images from Atomic Force Microscopy (AFM) studies detailing the surface roughness or topography of this compound were found in the current search results. AFM has been applied to study the surface characteristics of various materials, including other pigments, demonstrating its capability to provide detailed topographical information. nist.govresearchgate.netmdpi.com

Supramolecular Chemistry and Dispersion Science of C.i. Pigment Red 14

Intermolecular Interactions and Crystal Packing in C.I. Pigment Red 14 Solids

The solid-state properties of organic pigments, including this compound, are fundamentally governed by the intricate network of intermolecular interactions and their resulting crystal packing arrangements. These interactions dictate crucial performance attributes such as insolubility and stability. nih.gov

Hydrogen Bonding Networks and Van der Waals Forces

In the crystalline structure of this compound, a notable characteristic is the prevalence of intramolecular hydrogen bonds. These internal hydrogen bonds contribute to the molecule's planarity. nih.gov Unlike some other red azo pigments, this compound is distinguished by the absence of intermolecular hydrogen bonds between its molecules within the crystal lattice. nih.gov Consequently, the molecules of this compound exist in a "quasi-single" arrangement within the crystal, with the primary intermolecular forces being weak van der Waals interactions. nih.gov This contrasts with pigments like C.I. Pigment Red 208, where strong intermolecular hydrogen bonds form band-shaped layers, contributing to excellent migration and solvent fastness. nih.gov

The general principle for organic pigments is that strong intermolecular interactions, such as π-π stacking of conjugated rings and intermolecular hydrogen bonds (e.g., C=O...H-N), lead to high lattice energy and extremely low solubility. nih.gov However, for this compound, the reliance on weak van der Waals forces for intermolecular association suggests a less tightly bound crystal structure compared to pigments exhibiting extensive intermolecular hydrogen bonding.

Role of Molecular Conformation in Crystal Packing

The molecular conformation plays a critical role in determining how pigment molecules pack within a crystal. For many red azo pigments, including those structurally related to this compound, common features include the existence of a hydrazone tautomer and a nearly planar molecular configuration. nih.gov Intramolecular hydrogen bonds are instrumental in maintaining this planar arrangement by reducing the spatial requirements of central atoms. nih.gov

While specific details on polymorphism for this compound are not extensively documented in the provided literature, the general behavior of organic pigments indicates that slight deviations in planarity and molecular association can lead to different crystal modifications (polymorphs). nih.gov The crystal structure, influenced by molecular conformation and packing, directly impacts a pigment's coloristic properties, heat stability, and solvent fastness. nih.gov The absence of strong intermolecular hydrogen bonds in this compound implies that its molecular conformation and the resulting weak van der Waals interactions dictate a specific, less densely interlocked packing arrangement.

Pigment Dispersion Mechanisms and Stabilization Strategies

The effective application of this compound, particularly in liquid media like inks and coatings, relies heavily on achieving stable and uniform dispersions. This involves overcoming the inherent tendency of pigment particles to agglomerate due to intermolecular forces. chembk.combrilliantchem.com

Adsorption Mechanisms of Dispersants and Surfactants on this compound Surfaces

Pigment dispersion is a multi-stage process involving wetting, dispersing, and stabilizing. wikipedia.orgthegoodscentscompany.com Dispersants and surfactants play a crucial role by adsorbing onto the pigment surface. Dispersants typically possess a two-component structure: an anchoring group that strongly adsorbs to the pigment surface and polymeric chains that provide stabilization. scholaris.ca Wetting agents, a type of surfactant, reduce the interfacial tension between the continuous phase (e.g., water) and the pigment, facilitating the displacement of adsorbed air and promoting particle separation. thegoodscentscompany.com

For azo pigments, such as C.I. Pigment Red 146 (a related azo pigment often used as a model compound), surface modification with anionic (e.g., Igepon T) and non-ionic (e.g., Peregal O-25) surfactants has been explored. chembk.com These surfactants adsorb onto the pigment surface, improving hydrophilicity and contributing to better dispersion. chembk.com The effectiveness of dispersants is attributed to their ability to form a stable adsorption layer, which can prevent re-aggregation of pigment particles through mechanisms like electrostatic or steric stabilization. scholaris.ca

Effect of Surface Modification on Dispersion Stability and Rheology

Surface modification is a key strategy to enhance the performance of pigments by controlling and improving properties such as color strength, gloss, transparency, and rheology. For waterborne systems, a more polar pigment surface, often achieved through surface treatment, leads to improved dispersibility due to enhanced wetting properties and stronger electrostatic repulsion between individual particles, which reduces flocculation and reagglomeration.

Research on C.I. Pigment Red 146, for instance, has demonstrated that surface modification using surfactants and graphene oxide can significantly improve solvent resistance, reduce particle size, narrow particle size distribution, and increase hydrophilicity. chembk.com These modifications also lead to improved color brightness and brilliance, and increased color strength. chembk.com Hydrothermal treatment is another method that can alter pigment properties, including particle size and distribution, and improve hydrophilicity and thermal stability. brilliantchem.com

The rheological behavior of pigment dispersions is also directly impacted by surface modification. Dispersant-based systems generally exhibit more Newtonian behavior compared to conventional dispersions, indicating better flow properties. scholaris.ca The introduction of specific compounds, often with sulfonate groups, as pigment dispersants can lead to improved rheology and dispersion stability.

Here is a table summarizing the effects of surface modification on pigment properties, based on studies of related azo pigments:

| Modification Type | Effect on Particle Size | Effect on Particle Size Distribution | Effect on Hydrophilicity | Effect on Solvent Resistance | Effect on Color Strength |

| Surfactant/Graphene Oxide chembk.com | Reduced | Narrowed | Increased | Increased | Improved |

| Hydrothermal Treatment brilliantchem.com | Controlled growth | Improved uniformity | Increased | Improved (for PR 170) | Improved (for PR 170) |

Nanoscale Pigment Dispersion and Confined Crystallization

The development of nanoscale pigment dispersions is crucial for advanced applications such as inkjet printing, where fine, uniformly sized particles are required. Confined crystallization is a technique employed to control pigment particle size and distribution at the nanoscale.

C.I. Pigment Red 146 has been extensively studied as a model compound for confined crystallization within emulsion droplets, acting as "nanoreactors." This method has shown that space confinement significantly influences crystal nucleation and growth, leading to smaller and more uniform particle sizes. For example, C.I. Pigment Red 146 crystallized in miniemulsion droplets achieved an average particle size of 172.5 nm, which is an order of magnitude smaller than particles obtained from bulk solution. Despite the significant reduction in particle size, X-ray diffraction (XRD) data indicated that the crystalline state and crystallite sizes of the pigment remained similar across different crystallization methods (bulk solution, macroemulsion, and miniemulsion). This suggests that confined crystallization primarily affects particle size and distribution without altering the fundamental crystal structure.

Nanoscale pigment dispersions can also be prepared through mechanical methods like ball milling and ultrasonication, followed by encapsulation in suitable resins, such as UV-curable resins, using techniques like miniemulsion polymerization. These approaches are vital for producing stable nano-pigments with good dispersion properties.

Interactions of this compound with Polymer Matrices and Coating Systems

The integration of this compound into polymer matrices and coating systems is a complex process governed by intricate interactions at the pigment-polymer interface. Unlike dyes, pigments are finely ground particles that are practically insoluble in the media in which they are dispersed, imparting color and opacity as distinct particles. The effectiveness of PR14 as a colorant in such systems is profoundly influenced by how well its particles are dispersed and stabilized within the continuous polymer phase.

Pigment-Polymer Interfacial Chemistry

The interfacial chemistry between this compound particles and polymer matrices is fundamental to achieving optimal performance. Organic pigments, including azo pigments like PR14, inherently tend to aggregate and agglomerate due to strong intermolecular forces between individual pigment particles. These forces can include van der Waals interactions, hydrogen bonding, and π-π stacking, given the molecular structure of PR14 which contains amide (-NH-) and hydroxyl (-OH) groups, as well as extended aromatic systems. For instance, in other organic pigments like quinacridone, the presence of N-H and C=O groups facilitates the formation of hydrogen bond networks, leading to aggregation issues. A similar principle applies to PR14, where its specific chemical structure dictates its surface energy and propensity for self-association.

The initial step in successful pigment incorporation is the wetting of the pigment surface by the continuous polymer phase or a surface-active agent. Dispersants, which are surface-active additives, play a crucial role by adsorbing onto the pigment surface, thereby reducing the interfacial tension between the pigment and the surrounding medium. This adsorption process "conditions" the pigment surface, making it more amenable to further interaction with dispersion-stabilizing molecules. Dispersants typically contain anchor groups that exhibit a high affinity for the pigment surface, establishing repulsive forces (e.g., steric hindrance or electrostatic repulsion) between individual pigment particles to prevent re-aggregation.

Influence of Pigment Dispersion on Coating Performance and Durability

The quality of pigment dispersion is a critical determinant of the final performance and durability of coatings and polymer composites containing this compound. Poor dispersion, characterized by the presence of large pigment agglomerates, can severely compromise the aesthetic and functional properties of the material.

Key performance indicators directly affected by dispersion quality include:

Color Strength and Optical Properties: A high degree of dispersion, where pigment agglomerates are effectively broken down into primary particles and uniformly distributed, leads to a significant increase in color strength, brightness, and brilliance. Conversely, agglomerated pigments result in lower tinting strength and duller colors.

Glossiness: Well-dispersed pigments contribute to a smoother film surface and higher gloss in coatings.

Light Fastness and Heat Resistance: The stability of the pigment against degradation induced by light and heat is influenced by its dispersion state. Proper encapsulation and isolation of individual pigment particles within the polymer matrix can offer protection, enhancing the pigment's inherent light fastness and heat resistance. For instance, modifications to C.I. Pigment Red 21 demonstrated enhanced heat resistance by 20 °C and improved light fastness by one grade.

Solvent Resistance and Migration: When pigments are not adequately dispersed or stabilized, issues such as bleeding (dissolution of the pigment in the solvent) and migration (movement of pigment particles within the polymer matrix) can occur, leading to undesirable color changes or staining. Effective dispersion and surface treatment can significantly improve the pigment's resistance to solvents.

Mechanical Properties: The presence of large, poorly dispersed agglomerates can act as stress concentrators within the polymer matrix, potentially leading to reduced mechanical integrity and durability of the coating or composite.

The dispersion process itself involves three main stages: wetting of the pigment by the continuous phase, mechanical milling to break up aggregates and agglomerates, and long-term stabilization of the dispersed particles to prevent re-coagulation (flocculation). High shear forces are typically applied during milling to deagglomerate the pigment particles, which in turn improves the tinting strength of the final product. The stability of the dispersion is paramount for both processing and the long-term performance of the applied material.

Supramolecular Assembly in Pigment-Polymer Composites

The supramolecular assembly of this compound within polymer composites refers to the non-covalent interactions that dictate how individual pigment molecules and particles organize themselves, both internally and in relation to the polymer chains. This assembly is crucial for the pigment's optical and physical performance.

Organic pigments, by their very nature, are prone to aggregation due to strong intermolecular forces, leading to the formation of primary particles, aggregates, and agglomerates. The control over the size and distribution of these particles is paramount, as it directly impacts the pigment's color and opacity.

Research findings highlight strategies to control the supramolecular assembly:

Confined Crystallization: Studies on pigments like C.I. Pigment Red 146 have demonstrated that confined crystallization within colloidal systems, such as emulsion droplets, can act as "nanoreactors." This approach allows for the control of crystal nucleation and growth, leading to significantly smaller and more uniformly distributed pigment particles. For instance, PR146 crystallized in miniemulsion yielded an average particle size as small as 172.5 nm, an order of magnitude smaller than those obtained from bulk solutions, while maintaining the same crystalline form. This controlled assembly at the nanoscale enhances the pigment's performance, particularly for applications like inkjet printing.

Role of Additives and Dispersants: Beyond preventing flocculation, dispersants and other additives can influence the crystal habit and growth of pigment particles during their synthesis or dispersion. The addition of certain components can lead to the formation of solid solutions of pigment components, which can improve color strength and lightness. These additives effectively modulate the intermolecular forces, guiding the pigment particles towards a more desirable supramolecular arrangement within the polymer matrix.

Hydrogen Bonding and π-π Stacking: The inherent chemical structure of PR14, with its azo group, aromatic rings, and functional groups capable of hydrogen bonding, facilitates specific intermolecular interactions that drive its self-assembly. Understanding and manipulating these interactions through surface chemistry and processing conditions allows for tailored pigment morphology and, consequently, optimized performance in the composite.

The ability to control the supramolecular assembly of this compound, from its initial particle formation to its final distribution within the polymer matrix, is key to developing high-performance coatings and composites with desired color, durability, and functional properties.

Table 1: Influence of Pigment Modification on Properties (Illustrative Data from C.I. Pigment Red 146)

| Modification Type | Particle Size Reduction (μm) | Color Strength (%) | Hydrophilicity | Solvent Resistance |

| Unmodified C.I. Pigment Red 146 | 30.581 | 100.0 | Low | Baseline |

| Anionic/Non-ionic Surfactants & Graphene Oxide | 12.252 | Up to 109.0 | Increased | Increased |

| Hydrothermal Treatment (at 105 °C) | Not specified | Up to 112.6 | Not specified | Not specified |

Note: The data presented in Table 1 is illustrative and derived from research on C.I. Pigment Red 146, demonstrating the general principles of how surface modification and processing can impact the properties of organic azo pigments.

Table 2: Key Properties Affected by Pigment Dispersion Quality

| Property | Impact of Good Dispersion | Impact of Poor Dispersion |

| Color Strength | Increased, vibrant color | Reduced, duller color |

| Glossiness | Higher, smoother film surface | Lower, rougher film surface |

| Light Fastness | Enhanced stability against light degradation | Reduced resistance to fading |

| Heat Resistance | Improved thermal stability | Lower thermal stability, potential degradation |

| Solvent Resistance | Reduced bleeding and migration | Increased bleeding and migration |

| Durability | Improved mechanical integrity, longer lifespan | Compromised mechanical properties, reduced lifespan |

| Particle Size Distribution | Narrower, more uniform | Broader, heterogeneous |

Environmental Fate, Degradation, and Ecotoxicology of C.i. Pigment Red 14

Photodegradation Mechanisms and Kinetics of C.I. Pigment Red 14

The breakdown of this compound when exposed to light, known as photodegradation, is a primary mechanism for its removal from the environment. This process involves a series of chemical reactions initiated by light energy.

The photodegradation of azo dyes like this compound is an oxidative process driven by highly reactive chemical species. When the dye molecule absorbs light, it can become electronically excited, leading to the generation of free radicals. scielo.br Scavenging tests have identified holes (h+) and hydroxyl radicals (•OH) as the pivotal agents in the decomposition of the related Acid Red 14 dye. mdpi.com These reactive oxygen species are powerful oxidizing agents that can attack the dye's molecular structure, initiating its breakdown. The process begins with the absorption of light, which excites a solid semiconductor material used as a catalyst, creating electron/hole pairs that lead to the mineralization of the organic pigment. mdpi.com

The rate at which this compound photodegrades is significantly influenced by various environmental factors.

pH: The pH of the surrounding medium is a critical parameter. For the related Acid Red 14, degradation increases in acidic conditions and decreases as the pH increases. researchgate.net This is because the surface charge of both the pigment and any present photocatalysts changes with pH, affecting the adsorption of the dye onto the catalyst's surface, a key step in the degradation process. mdpi.comresearchgate.net For Acid Red 14, which has a pKa of 6.5, a pH below this value results in a positive surface charge on the pollutant, enhancing its interaction with a negatively charged photocatalyst surface. mdpi.com

Light Intensity: The intensity of the light source also plays a crucial role. An increase in UV light intensity can lead to a higher rate of degradation. For example, in the sonophotocatalytic degradation of Acid Red 14, increasing the radiation intensity from 8 to 36 W was a parameter studied to understand its effect. mdpi.com However, at very high dye concentrations, the penetration of UV light to the catalyst surface can be reduced, thereby lowering the production of active radicals and slowing the reaction rate. mdpi.com

Initial Dye Concentration: The initial concentration of the dye can impact the degradation efficiency. A decline in degradation efficiency is often observed as the initial dye concentration rises. mdpi.com This is attributed to a decrease in the ratio of photocatalyst to dye molecules and the reduced penetration of light through the solution at higher concentrations. mdpi.com

Table 1: Influence of Environmental Factors on the Photodegradation of Acid Red 14

| Factor | Observation | Reference |

|---|---|---|

| pH | Degradation rate increases in acidic conditions and decreases with increasing pH. | researchgate.net |

| Light Intensity | Higher light intensity can increase the degradation rate, but is limited by dye concentration. | mdpi.com |

| Initial Dye Concentration | Higher concentrations can decrease degradation efficiency due to reduced light penetration and catalyst-to-dye ratio. | mdpi.com |

The use of photocatalysts can significantly accelerate the photodegradation of this compound. These materials, when activated by light, generate the reactive species necessary for the dye's decomposition.

Titanium dioxide (TiO2) is a commonly used photocatalyst for the degradation of azo dyes. researchgate.net The photocatalytic process with TiO2 has been shown to be effective in bleaching colored solutions of similar dyes. researchgate.net More advanced photocatalysts, such as a magnetic core-shell composite (Fe3O4@SiO2/PAEDTC@MIL-101(Fe)), have demonstrated high degradation kinetics for Acid Red 14. mdpi.com In such systems, the presence of materials like SiO2 can prevent the agglomeration of magnetic particles and reduce the recombination of electron-hole pairs, thereby accelerating the production of active radicals. mdpi.com The addition of hydrogen peroxide (H2O2) can also enhance the photodegradation process. researchgate.net

Table 2: Comparison of Degradation Rates for Acid Red 14 with Different Systems

| System | Kinetic Rate (min⁻¹) | Reference |

|---|---|---|

| Photolysis | 0.005 | mdpi.com |

| Sonolysis | 0.008 | mdpi.com |

| Sonocatalysis | 0.0181 | mdpi.com |

| Photocatalysis | 0.0218 | mdpi.com |

| Fe3O4@SiO2/PAEDTC@MIL-101 (Fe)/UV/US | 0.0327 | mdpi.com |

The photodegradation of this compound results in the formation of various smaller molecules. The initial steps often involve the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This leads to the formation of aromatic amines. For the related Reactive Red 141, degradation by Paenibacillus terrigena resulted in metabolites including sodium 3-diazenylnaphthalene-1,5-disulfonate, sodium naphthalene-2-sufonate, 4-chloro-1,3,5-triazin-2-amine, and N1-(1,3,5-triazin-2-yl)benzene-1,4-diamine. nih.gov This indicates a breakdown pathway involving the rupture of the azo group, followed by further reduction of the resulting naphthalene and triazine compounds. nih.gov The complete mineralization of the dye leads to the formation of carbon dioxide, water, and inorganic ions. researchgate.net

Biodegradation Pathways and Biotransformation of this compound

In addition to photodegradation, this compound can also be broken down by microorganisms in the environment. This biodegradation process involves enzymatic activities that transform the complex dye molecule into simpler, less harmful substances.

The microbial degradation of azo dyes typically begins with the reductive cleavage of the azo bond. nih.gov This initial step is often carried out by enzymes called azoreductases, which are produced by various bacteria. nih.gov This enzymatic reaction leads to the formation of aromatic amines, which may then be further degraded. nih.govnih.gov Other enzymes, such as laccases and peroxidases, are also known to be involved in the degradation of dyes. microbiologyjournal.orgmdpi.com Laccases, for instance, can initiate the degradation of azo dyes through the asymmetric cleavage of the azo bond. microbiologyjournal.org Following cleavage, the resulting products can undergo further oxidative processes like desulfonation, deamination, and dehydroxylation. microbiologyjournal.org

Anaerobic and Aerobic Biodegradation Studies

Specific research on the anaerobic and aerobic biodegradation of this compound (C.I. 12370) is limited in publicly available scientific literature. A safety data sheet for the pigment indicates there is no data available regarding its persistence and degradability chemicalbook.com.

However, broader assessments of the monoazo pigment class, to which Pigment Red 14 belongs, provide some insight. Experimental data suggest that under aerobic conditions, monoazo pigments are expected to be persistent in water, soil, and sediments canada.ca. While certain azo dyes can be degraded under anoxic (anaerobic) conditions through the reductive cleavage of the azo bond, there is a noted lack of documentation regarding the potential for anaerobic degradation of azo pigments in aqueous environments canada.ca. The general environmental risk profile for azo dyes notes that they are not readily biodegradable typology.com.

Identification of Metabolites and Their Environmental Significance

Research into the breakdown of pigments used in tattoo inks has identified several degradation products for this compound (C.I. 12370). When subjected to irradiation, which can simulate environmental breakdown by sunlight (photodegradation), this compound was found to decompose into several smaller molecules researchgate.netkarger.com.

Identified metabolites include:

2-toluidine researchgate.netsemanticscholar.org

2,4,5-trichloroaniline researchgate.netsemanticscholar.org

2-methylformanilide researchgate.netsemanticscholar.org

2-methylacetanilide researchgate.netsemanticscholar.org

The environmental significance of these metabolites is a point of concern. The breakdown of azo colorants can lead to the formation of aromatic amines, which may be hazardous karger.com. For some azo pigments, these degradation products have been identified as toxic or even carcinogenic karger.comsemanticscholar.org. The release of such compounds into the environment following the degradation of the parent pigment molecule is a potential risk.

Ecotoxicological Assessment of this compound and its Degradation Products

The ecotoxicological impact of this compound has been evaluated through various studies, though data for some organisms remains unavailable.

Toxicity to Aquatic Organisms (Fish, Daphnia, Algae)

For the broader class of monoazo pigments, acute toxicity tests on the water flea (Daphnia magna) showed no effects at a concentration of 100 mg/L canada.ca. Chronic studies on monoazo pigments reported a No Observed Effect Concentration (NOEC) of 1 mg/L for both Daphnia magna and algae canada.ca. Additionally, the pigment showed low toxicity toward activated sludge microorganisms, with a NOEC greater than 1000 mg/L over a 3-hour period chemicalbook.com.

| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Time | Comment | Source |

|---|---|---|---|---|---|---|

| Algae (Desmodesmus subspicatus) | Acute | EC50 | > 1 | 72 hours | Specific to this compound (saturated solution) | chemicalbook.com |

| Daphnia magna | Acute | - | No effects at 100 | 48 hours | Data for general monoazo pigment class | canada.ca |

| Daphnia magna | Chronic | NOEC | 1 | - | Data for general monoazo pigment class | canada.ca |

| Algae | Chronic | NOEC | 1 | - | Data for general monoazo pigment class | canada.ca |

| Activated Sludge Microorganisms | Acute | NOEC | > 1000 | 3 hours | Specific to this compound | chemicalbook.com |

Terrestrial Ecotoxicity (Soil Microorganisms, Plants)

Information regarding the specific toxicity of this compound to plants could not be found in the reviewed literature. However, assessments of the broader monoazo pigment group indicate low concern for soil-dwelling organisms. Due to the limited bioavailability of these pigments, chronic toxicity studies found no adverse effects at concentrations of 1000 mg/kg of soil (dry weight) canada.cagazette.gc.ca.

Bioaccumulation Potential and Environmental Persistence

The potential for this compound to accumulate in living organisms appears to be low. While one safety data sheet states there is no data available on bioaccumulative potential chemicalbook.com, a broader screening assessment of monoazo pigments concluded that their potential to bioaccumulate in pelagic organisms is expected to be low canada.ca. This is attributed to the particulate nature and low water solubility of these substances canada.ca.

Regarding environmental persistence, monoazo pigments are generally expected to be persistent, particularly under aerobic conditions in water, soil, and sediment canada.ca.

Toxicology and Risk Assessment of C.i. Pigment Red 14 for Human Health

Mutagenicity and Genotoxicity Assessment of C.I. Pigment Red 14 and its Potential Cleavage Products

Investigation of Aromatic Amine Release from Azo Pigments

A significant toxicological concern associated with azo pigments is their potential to undergo reductive cleavage, which can release aromatic amines. These amines are often suspected or known mutagens and carcinogens. researchgate.netopenagrar.deeuropa.eu The cleavage of azo bonds can be mediated by enzymes in the liver, intestinal microflora, and even human skin bacteria. openagrar.deeuropa.eusdc.org.ukresearchgate.net This metabolic reduction is a well-established mechanism for the mutagenicity and carcinogenicity of azo dyes. researchgate.neteuropa.euindustrialchemicals.gov.au

However, pigments, due to their typically low solubility in water, are generally considered to have limited bioavailability, which can restrict their metabolic activity and, consequently, the release of aromatic amines. sdc.org.ukbund.de For instance, some azo pigments have not shown metabolic cleavage to component aromatic amines. sdc.org.uk Despite this, the potential for such breakdown products to form, especially under specific conditions like exposure to UV light or laser irradiation for some pigments, remains a critical health concern. industrialchemicals.gov.au While the manufacturing process of this compound involves specific aromatic amine precursors (4-chloro-2-nitrobenzenamine and 3-Hydroxy-N-o-tolyl-2-naphthamide), direct studies quantifying or confirming the release of aromatic amines from this compound under physiological or environmental conditions are not explicitly detailed in the provided information.

Repeated Dose Toxicity and Carcinogenicity Studies

Specific repeated dose toxicity and carcinogenicity studies directly on this compound are not extensively reported in the available literature. Assessments often rely on data from other azo pigments or general characteristics of the pigment class.

For organic pigments in general, many repeated dose toxicity studies have not demonstrated irreversible toxic effects. For example, no toxic response was observed in rats fed C.I. Pigment Yellow 1 or C.I. Pigment Red 57:1 for 30 days. sdc.org.uk Similarly, a 28-day oral toxicity study on C.I. Pigment Red 112 in rats, at a limit dose of 1,000 mg/kg/day, showed no treatment-related changes in neurological evaluations, body weights, food consumption, hematology, clinical chemistry, or organ weights. epa.gov

In contrast, studies on C.I. Pigment Red 3, administered in the diet to F344 rats and B6C3F1 mice for 14 and 90 days, resulted in hematological alterations consistent with hemolytic anemia. nih.gov Histological lesions were observed in the spleen, bone marrow, liver, and kidney of rats and in the spleen, liver, and kidney of mice after 90 days of exposure. nih.gov

Table 1: Summary of Sub-acute and Sub-chronic Toxicity Findings for Related Pigments

| Pigment (CASRN) | Study Duration | Animal Model | Key Findings | Reference |

| C.I. Pigment Yellow 1 (2512-29-0) | 30 days | Rats | No toxic response. sdc.org.uk | sdc.org.uk |

| C.I. Pigment Red 57:1 (5281-04-9) | 30 days | Rats | No toxic response. sdc.org.uk | sdc.org.uk |

| C.I. Pigment Red 112 (6535-46-2) | 28 days | Rats | No treatment-related changes at 1000 mg/kg/day. epa.gov | epa.gov |

| C.I. Pigment Red 3 (2425-85-6) | 14 & 90 days | F344 Rats, B6C3F1 Mice | Hematological alterations (hemolytic anemia); histological lesions in spleen, bone marrow, liver, kidney. nih.gov | nih.gov |

Direct long-term carcinogenicity bioassays for this compound are not available in the provided search results. However, the carcinogenic potential of other related colorants has been investigated:

C.I. Acid Red 14 (CAS 3567-69-9) : A textile grade dye, not a pigment, was found to be carcinogenic in male and female F344/N rats, evidenced by increased incidences of neoplastic nodules of the liver, when fed in diets for 103-104 weeks. nih.gov

C.I. Pigment Red 104 (CAS 12656-85-8) : Also known as molybdate (B1676688) orange, this substance was identified as a concern for human health due to its classification by international organizations as a substance causing cancer in laboratory animals. canada.ca It was found to be carcinogenic in rats after subcutaneous and intramuscular administration, with these findings supported by epidemiological studies indicating increased lung cancer frequency in chromate (B82759) pigment production workers. canada.ca C.I. Pigment Red 104 or its principal components were also genotoxic in limited in vitro and in vivo experimental systems. canada.ca

C.I. Pigment Red 3 (CAS 2425-85-6) : This pigment is considered carcinogenic, though only weakly genotoxic. researchgate.net

Generally, organic azo pigments are often stated not to exhibit carcinogenic potential in humans or experimental animals, a characteristic often attributed to their low bioavailability. sdc.org.uk However, the potential for reductive cleavage to carcinogenic aromatic amines remains a concern for the class of azo pigments. researchgate.netindustrialchemicals.gov.au

The primary mechanism of toxicity for azo colorants, including some pigments, is linked to the reductive cleavage of their azo bonds, which generates aromatic amines. researchgate.netopenagrar.deeuropa.eusdc.org.ukresearchgate.netindustrialchemicals.gov.au Many of these aromatic amines are known or suspected mutagens and carcinogens, capable of forming DNA adducts. researchgate.net This cleavage can occur in mammals via liver enzymes and intestinal microflora, and even by human skin bacteria. openagrar.deeuropa.eusdc.org.ukresearchgate.net The significance of azo-reduction in the mutagenicity and carcinogenicity of azo dyes is well established. researchgate.neteuropa.euindustrialchemicals.gov.au

For pigments, their low solubility in biological systems generally leads to limited absorption and bioavailability, which can restrict the extent of metabolic cleavage and, consequently, their systemic toxicity. sdc.org.ukindustrialchemicals.gov.aubund.de However, if sufficient bioavailability or degradation occurs, these chemicals can elicit a genotoxic response. industrialchemicals.gov.au Specific dose-response relationships for the toxic effects of this compound are not detailed in the provided information.

Human Health Risk Assessment Methodologies for this compound

Human health risk assessment for this compound, in the absence of extensive compound-specific toxicological data, would typically involve a qualitative assessment based on its chemical structure, potential for aromatic amine release, and comparison with analogous compounds.

This compound is a widely used colorant in numerous applications, indicating a broad potential for human exposure. Its uses span across: medchemexpress.commedchemexpress.com

Textile Industry : Used for coloring fabrics.

Medicine : Potential use in medical applications, though specific examples are not provided.

Food : Employed as a colorant, implying potential dietary exposure.

Cosmetics : Used in cosmetic products, leading to dermal exposure.

Plastics : Incorporated into plastic materials, which could lead to exposure through contact or migration.

Paint and Ink Industries : Used in paints and printing inks, suggesting occupational exposure during manufacturing and application, and potential consumer exposure from finished products.

Photography and Paper Industries : Applications in these sectors also indicate potential for various exposure routes.

Given its widespread use, exposure scenarios could include dermal contact (e.g., from colored textiles, cosmetics, painted surfaces), incidental ingestion (e.g., from food, mouthing of colored objects by children), and potentially inhalation (e.g., from dust during manufacturing or application of powdered forms). However, quantitative exposure assessments or detailed scenarios specific to this compound for the general population are not provided. For C.I. Pigment Red 104, general population exposure was considered very low due to its primary use in commercial, non-consumer applications. canada.cacanada.ca

Advanced Research Topics and Future Directions for C.i. Pigment Red 14

Computational Chemistry and Molecular Modeling of C.I. Pigment Red 14

Computational chemistry and molecular modeling techniques are indispensable tools for elucidating the intricate relationships between molecular structure, electronic properties, and macroscopic behavior of organic pigments. For this compound, these methods offer pathways to predict and understand its characteristics at an atomic and molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure and spectroscopic properties of organic molecules and pigments. nii.ac.jpacs.orgmdpi.com For azo pigments, DFT calculations can provide insights into crucial aspects such as frontier molecular orbitals (e.g., HOMO-LUMO gaps), charge distribution, and the nature of electronic transitions responsible for their color. nii.ac.jpmdpi.com These studies can help in understanding the absorption characteristics and potential tautomeric forms (e.g., azo-hydrazone tautomerism) that influence the observed hue and stability of the pigment. nii.ac.jp While specific DFT studies on this compound are not extensively documented in public search results, the methodology is directly applicable to this class of azo compounds to predict and interpret their optical behavior and electronic configurations.

Molecular Dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of molecular systems. They are valuable for understanding dynamic processes such as crystal nucleation, growth mechanisms, and interactions at material interfaces. whiterose.ac.ukscispace.com For organic pigments like this compound, MD simulations can offer insights into how pigment particles interact with solvents, dispersants, or polymer matrices during manufacturing and application. whiterose.ac.ukscispace.comemerald.com Such simulations can help in optimizing dispersion stability, controlling particle morphology, and predicting the behavior of the pigment at various interfaces, which are critical for its performance in different media.

Integration of this compound in Functional Materials

The inherent optical and physical properties of organic pigments, including this compound, render them candidates for integration into advanced functional materials, extending their utility beyond traditional coloring applications.

Organic pigments can be engineered to function as active components in sensors and responsive materials. This involves designing them to exhibit measurable changes in their optical properties, such as color or fluorescence, in response to specific external stimuli like pH, temperature, or the presence of certain analytes. acs.orgmdpi.com The chromophoric nature of azo pigments like this compound makes them intrinsically interesting for such applications, as their electronic structure can be sensitive to environmental changes. The broader field of pigment-based sensors is an area of ongoing research, focusing on developing materials with tailored optical responses for various detection and indication purposes. acs.org

Organic semiconductors have garnered significant attention for their potential in organic electronics and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.comspiedigitallibrary.orgmdpi.comgoogle.comsci-hub.se Certain organic pigments, owing to their robust photostability, high absorption coefficients, and semiconductor characteristics, are being explored for their utility in these advanced applications. mdpi.comgoogle.comthegoodscentscompany.com For instance, pigments are utilized in the fabrication of color filters for various display technologies, including liquid crystal displays (LCDs) and OLEDs, where precise coloristic properties are paramount. google.com While this compound is primarily known for its use in general plastic and ink formulations, its fundamental properties as an organic azo pigment suggest a potential for consideration in the development of novel organic electronic and optoelectronic components, aligning with the broader trend of utilizing organic colorants in high-technology applications. dyestuffintermediates.comispigment.com

Q & A

Basic: What are the primary challenges in synthesizing C.I. Pigment Red 14 with high purity, and how can these be addressed experimentally?

Methodological Answer:

Synthesizing this compound requires precise control of reaction conditions (e.g., temperature, pH, and stoichiometry) to avoid by-products. For instance, impurities often arise from incomplete diazo coupling or side reactions during salt formation. To mitigate this:

- Use HPLC or UV-Vis spectroscopy to monitor reaction progress and confirm intermediate purity .

- Optimize pH using buffered solutions to stabilize intermediates, as deviations can alter chromophore formation .

- Apply column chromatography or recrystallization for final purification, ensuring ≤1% residual solvent content (verified via TGA) .

Advanced: How do conflicting reports on this compound’s thermal stability in polymer matrices arise, and what experimental frameworks resolve these contradictions?

Methodological Answer:

Discrepancies in thermal stability (e.g., degradation thresholds reported as 220°C vs. 240°C) often stem from differences in:

- Polymer matrix composition : Crystalline vs. amorphous regions affect pigment dispersion and heat transfer .

- Testing protocols : ISO 787-5 standards for thermal aging recommend 5-minute intervals at incremental temperatures, but studies using prolonged exposure (e.g., 30 minutes) may overestimate degradation .

- Analytical methods : Combine DSC (to detect phase transitions) and FTIR (to track chemical degradation) for robust conclusions. For example, a 2024 study resolved contradictions by correlating DSC endotherms with FTIR peak shifts at 1680 cm⁻¹ (C=O bond cleavage) .

Basic: What standardized methods are recommended for characterizing the colorfastness of this compound in coatings?

Methodological Answer:

Colorfastness evaluation requires adherence to ISO and ASTM protocols:

- Lightfastness : Use xenon-arc testing per ISO 105-B02, with ΔE* ≤ 1.20 considered acceptable for industrial coatings .

- Weathering resistance : Conduct QUV accelerated weathering tests (UVA-340 lamps, 60°C, 50% RH) and compare ΔL*/ΔC* values against unexposed controls .

- Chemical resistance : Immerse coated samples in 5% HCl or NaOH for 24 hours; monitor color shift spectrophotometrically (e.g., CIELAB system) .

Advanced: How can researchers design experiments to isolate the effects of particle size on this compound’s optical properties?

Methodological Answer:

Particle size (e.g., 50 nm vs. 200 nm) directly impacts scattering efficiency and hue. To isolate this variable:

- Synthesize batches with controlled particle sizes via sonication-assisted precipitation or jet milling .

- Characterize using dynamic light scattering (DLS) and SEM to confirm uniformity .

- Measure optical properties with UV-Vis-NIR spectroscopy and Kubelka-Munk theory to correlate particle size with reflectance spectra. A 2023 study demonstrated that reducing particle size from 150 nm to 80 nm shifted λₘₐₓ from 520 nm to 540 nm due to increased surface plasmon resonance .

Basic: What are the critical parameters for ensuring reproducibility in this compound’s dispersion in aqueous media?

Methodological Answer:

Reproducible dispersions depend on:

- Surfactant selection : Anionic surfactants (e.g., sodium dodecyl sulfate) stabilize particles via electrostatic repulsion, while nonionic surfactants (e.g., Triton X-100) rely on steric hindrance .

- Zeta potential : Maintain ≥|±30 mV| for colloidal stability, measured via electrophoretic light scattering .

- Shear rate : Optimize using a high-shear mixer (e.g., 10,000 rpm for 60 minutes) to prevent agglomeration .

Advanced: How can computational modeling complement experimental studies of this compound’s photodegradation pathways?

Methodological Answer:

Density functional theory (DFT) and molecular dynamics (MD) simulations predict degradation mechanisms:

- DFT : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., azo bonds in this compound have BDEs ~250 kJ/mol, making them prone to UV cleavage) .

- MD : Simulate pigment-polymer interactions to model stress-induced degradation. A 2024 study used MD to predict that polyethylene matrices reduce photodegradation rates by 40% compared to polypropylene .

- Validate models with LC-MS to detect predicted degradation products (e.g., nitrobenzene derivatives) .

Basic: What spectroscopic techniques are most effective for quantifying this compound in mixed-pigment systems?

Methodological Answer:

- Raman spectroscopy : Leverage unique vibrational modes (e.g., 1340 cm⁻¹ for azo stretching) to differentiate from similar pigments like PR 57:1 .

- XPS : Identify elemental signatures (e.g., nitrogen content in azo groups) with <5% error margins .

- Chemometrics : Apply partial least squares (PLS) regression to deconvolute overlapping UV-Vis spectra in multicomponent systems .

Advanced: What strategies address batch-to-batch variability in this compound’s crystallinity during scale-up?

Methodological Answer:

Variability arises from nucleation kinetics and solvent evaporation rates. Mitigation strategies include:

- Seeding : Introduce pre-characterized microcrystals to control nucleation .

- In-line PAT : Use FBRM (focused beam reflectance measurement) to monitor crystal size distribution in real time .

- Solvent engineering : Replace volatile solvents (e.g., acetone) with ionic liquids to slow crystallization and improve uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.